molecular formula C7H13NO B13486566 3-Methylpiperidine-4-carbaldehyde

3-Methylpiperidine-4-carbaldehyde

Cat. No.: B13486566
M. Wt: 127.18 g/mol
InChI Key: OVOOYXPWTBOKTP-UHFFFAOYSA-N
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Description

3-Methylpiperidine-4-carbaldehyde is an organic compound belonging to the class of piperidine derivatives It features a piperidine ring substituted with a methyl group at the third position and an aldehyde group at the fourth position

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Methylpiperidine-4-carboxylic acid.

    Reduction: 3-Methylpiperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that inhibit enzymes such as collagenase and stromelysin . These enzymes are involved in the degradation of extracellular matrix components, making the compound relevant in the study of diseases related to tissue remodeling.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. Its combination of a methyl group and an aldehyde group on the piperidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-methylpiperidine-4-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-6-4-8-3-2-7(6)5-9/h5-8H,2-4H2,1H3

InChI Key

OVOOYXPWTBOKTP-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C=O

Origin of Product

United States

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